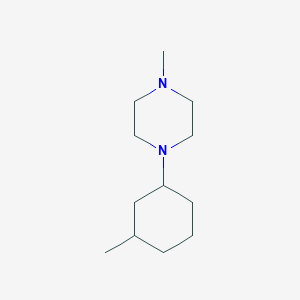
1-(4-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as CBPP, is a chemical compound that has been widely used in scientific research for its potential therapeutic properties. CBPP belongs to the class of pyrimidinetriones and has been found to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antiviral effects. In
Wirkmechanismus
The mechanism of action of 1-(4-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to involve the inhibition of various cellular signaling pathways. 1-(4-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to inhibit the NF-κB signaling pathway, which plays a key role in the regulation of inflammation and immune responses. 1-(4-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. Furthermore, 1-(4-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to inhibit the replication of viruses by interfering with viral entry, replication, and assembly.
Biochemical and Physiological Effects
1-(4-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to have a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. 1-(4-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to induce apoptosis in cancer cells by activating caspases and inhibiting the Akt/mTOR signaling pathway. Furthermore, 1-(4-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to inhibit the replication of viruses by interfering with viral entry, replication, and assembly.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under a range of conditions. 1-(4-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to have low toxicity and is well-tolerated in animal models. However, 1-(4-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has some limitations for lab experiments. It has low solubility in water, which can limit its bioavailability and efficacy. In addition, 1-(4-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has poor pharmacokinetic properties, which can limit its potential as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the research on 1-(4-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione. One direction is to optimize the synthesis method to improve the yield and purity of 1-(4-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione. Another direction is to explore the potential of 1-(4-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione as a therapeutic agent for various diseases, including inflammatory diseases, cancer, and viral infections. Furthermore, future research could focus on improving the pharmacokinetic properties of 1-(4-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione to enhance its bioavailability and efficacy. Finally, future studies could investigate the potential of 1-(4-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione as a lead compound for the development of novel drugs with improved therapeutic properties.
Synthesemethoden
The synthesis of 1-(4-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione involves the condensation reaction of ethyl acetoacetate, benzoyl chloride, and 4-chloroaniline in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then cyclized to form 1-(4-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione. The yield of 1-(4-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione can be improved by optimizing the reaction conditions, such as the reaction temperature and time.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 1-(4-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to have antitumor effects by inducing apoptosis in cancer cells and inhibiting the growth of tumors. In addition, 1-(4-chlorobenzoyl)-5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to have antiviral effects against a range of viruses, including HIV, HCV, and influenza virus.
Eigenschaften
IUPAC Name |
1-(4-chlorobenzoyl)-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4/c1-2-19(13-6-4-3-5-7-13)16(24)21-18(26)22(17(19)25)15(23)12-8-10-14(20)11-9-12/h3-11H,2H2,1H3,(H,21,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNDNYKIMWBWIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)N(C1=O)C(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-dibenzyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5164021.png)
![2-{[5-(2-anilino-2-oxoethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-bromophenyl)acetamide](/img/structure/B5164048.png)
![methyl 5-[4-(benzoylamino)-3-hydroxytetrahydro-2-thienyl]pentanoate](/img/structure/B5164054.png)
![4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene](/img/structure/B5164065.png)
![3-[1-(3-methylbenzoyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5164066.png)
![2-chloro-6-methoxy-4-{[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenol](/img/structure/B5164076.png)
![5-({2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazol-4-yl}carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B5164077.png)

![5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5164105.png)
![4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5164110.png)

![2,4-di-tert-butyl-6-{[methyl(1-naphthylmethyl)amino]methyl}phenol](/img/structure/B5164128.png)

